molecular formula C38H52N6O7 B601526 (3S,8S,9S,12R)-Atazanavir CAS No. 1332981-16-4

(3S,8S,9S,12R)-Atazanavir

Cat. No.: B601526
CAS No.: 1332981-16-4
M. Wt: 704.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,8S,9S,12R)-Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor used in the treatment of HIV infection. This compound is known for its ability to inhibit the action of the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8S,9S,12R)-Atazanavir typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The process often starts with the preparation of a chiral intermediate, followed by several coupling and protection-deprotection steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,8S,9S,12R)-Atazanavir can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

HIV Treatment

Atazanavir is classified as an antiviral protease inhibitor and is indicated for use in combination with other antiretroviral agents for the treatment of HIV-1 infection in both adults and pediatric patients . Its mechanism of action involves selectively inhibiting the processing of viral proteins necessary for the maturation of HIV, thereby preventing viral replication .

Clinical Studies and Efficacy

Several clinical trials have demonstrated Atazanavir's efficacy:

  • Study AI424-008 : Compared Atazanavir (400 mg and 600 mg) with Nelfinavir in treatment-naive patients over 48 weeks. Results showed similar CD4 cell rises and viral suppression rates across both arms, with Atazanavir exhibiting a neutral lipid profile .
  • Study AI424-044 : This long-term study confirmed that Atazanavir is safe and effective for extended use, showing stable lipid parameters in patients who switched from Nelfinavir to Atazanavir .
  • Switching Studies : Patients switching to Atazanavir therapy experienced fewer cholesterol and triglyceride elevations compared to those on other protease inhibitors, indicating a favorable lipid profile .

Pharmacokinetic Enhancements

Recent studies have explored the potential of Atazanavir to enhance the pharmacokinetics of other drugs. For instance, a study indicated that co-administration of Atazanavir with Ritonavir increased the exposure of Tizoxanide, a metabolite of Nitazoxanide, without adverse effects . This suggests that Atazanavir can be utilized to improve the bioavailability of other therapeutic agents.

Potential Applications Beyond HIV

While primarily used for HIV treatment, ongoing research is investigating additional applications for Atazanavir:

  • Antiviral Activity Against Other Pathogens : Preliminary in vitro studies suggest that Atazanavir may exhibit activity against SARS-CoV-2, the virus responsible for COVID-19. This positions Atazanavir as a potential candidate for repurposing in treating viral infections beyond HIV .
  • Lipid Management : Due to its neutral effect on lipid levels compared to other antiretrovirals, Atazanavir may be beneficial in managing dyslipidemia in patients requiring antiretroviral therapy .

Safety Profile and Side Effects

Atazanavir is generally well-tolerated; however, it can cause elevated bilirubin levels, which has led to treatment discontinuation in a small percentage of patients . Monitoring liver function and bilirubin levels is essential during therapy.

Comparative Studies with Other Antiretrovirals

Atazanavir has been compared with various other protease inhibitors:

StudyComparison DrugKey Findings
AI424-043Lopinavir/RTVBoth regimens were equally effective; however, Lopinavir/RTV resulted in greater reductions in HIV RNA levels .
AI424-045Lopinavir/RTVAtazanavir/RTV showed noninferiority regarding efficacy while significantly reducing total cholesterol and triglycerides over 96 weeks .

Mechanism of Action

The mechanism of action of (3S,8S,9S,12R)-Atazanavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this enzyme, this compound prevents the maturation of infectious virus particles, thereby reducing viral load in the body.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another protease inhibitor used in HIV treatment.

    Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.

    Darunavir: Known for its high potency and resistance profile.

Uniqueness

(3S,8S,9S,12R)-Atazanavir is unique due to its specific stereochemistry, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other protease inhibitors. Its ability to maintain efficacy with a lower pill burden and fewer side effects makes it a valuable option in HIV therapy.

Biological Activity

(3S,8S,9S,12R)-Atazanavir, commonly known as atazanavir (ATV), is a protease inhibitor used primarily in the treatment of HIV-1 infection. This compound has gained attention due to its unique pharmacological profile and its effects on lipid metabolism, viral suppression, and safety in various patient populations. This article delves into the biological activity of atazanavir, supported by clinical studies and research findings.

Atazanavir functions as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, atazanavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of infectious viral particles. Additionally, atazanavir is known to interact with cytochrome P450 enzymes (particularly CYP3A4) and P-glycoprotein, affecting its own metabolism and that of co-administered drugs .

Pharmacokinetics

The pharmacokinetic properties of atazanavir include:

  • Bioavailability : Atazanavir exhibits nonlinear pharmacokinetics with increased bioavailability when taken with food. The mean elimination half-life is approximately 7–8 hours .
  • Protein Binding : It is highly bound to plasma proteins (approximately 89% to α1-acid glycoprotein) which influences its distribution and efficacy .
  • Metabolism : Atazanavir is extensively metabolized in the liver, resulting in several inactive metabolites. Its interaction with CYP3A4 can lead to significant drug-drug interactions .

Clinical Efficacy

Atazanavir has been shown to be effective in both treatment-naive and treatment-experienced patients. Key findings from clinical studies include:

  • Viral Load Reduction : In a comparative study, atazanavir/ritonavir showed a trend toward higher rates of viral suppression compared to other regimens after 96 weeks of treatment .
  • CD4 Cell Count Increase : Studies report significant increases in CD4 cell counts among patients treated with atazanavir. For instance, one study noted an increase from a baseline mean CD4 count of 364 cells/mm³ to 618 cells/mm³ after 42 months .

Safety Profile

While atazanavir is generally well-tolerated, it is associated with specific adverse effects:

  • Hyperbilirubinemia : A common side effect observed in over 40% of patients, often leading to treatment discontinuation in less than 2% of cases. This condition arises due to inhibition of UGT1A1-mediated bilirubin glucuronidation .
  • Lipid Profile Improvement : Unlike many other protease inhibitors, atazanavir has a neutral or beneficial effect on lipid profiles. Studies indicate that patients on atazanavir experience less increase in total cholesterol and triglycerides compared to those on other antiretroviral therapies .

Case Studies

Several case studies have highlighted the effectiveness and safety of atazanavir:

  • Pediatric Population : A study involving children and adolescents showed that 56% of participants receiving atazanavir had significant reductions in HIV viral load and increases in CD4 counts over a follow-up period .
  • Long-term Efficacy : In a retrospective analysis of HIV-experienced adults on atazanavir/ritonavir regimens for up to five years, over 80% remained on treatment without significant adverse effects related to hyperbilirubinemia or lipid abnormalities .

Summary Table

ParameterFindings
MechanismProtease inhibitor
BioavailabilityEnhanced with food; nonlinear pharmacokinetics
Half-life7–8 hours
Common Side EffectsHyperbilirubinemia (40% prevalence)
Impact on LipidsNeutral or improved lipid profiles
EfficacySignificant viral load reduction; increased CD4 counts

Q & A

Q. Basic: How can researchers validate analytical methods for quantifying (3S,8S,9S,12R)-Atazanavir in pharmacokinetic studies?

Methodological Answer:
Validation should follow International Council for Harmonisation (ICH) guidelines, including linearity, precision, accuracy, and robustness assessments. A UPLC-MS method optimized via the Analytical Quality by Design (AQbD) framework is recommended. Key parameters include:

  • Linearity : Tested over 10–90 µg/mL with correlation coefficients >0.999 .
  • Precision : Relative standard deviation (RSD) ≤0.7% for intraday/interday variability .
  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : 2.68 µg/mL and 8.14 µg/mL, respectively, using signal-to-noise ratios .
  • Stress Testing : Evaluate degradation under acidic/basic conditions to confirm method specificity .

Q. Advanced: What experimental design strategies optimize chromatographic methods for atazanavir analysis?

Methodological Answer:
Use Box-Behnken Design (BBD) within the AQbD framework to optimize critical method parameters (CMPs) such as organic modifier percentage, flow rate, and injection volume. For example:

  • Optimal Conditions : 10% organic modifier, 0.4 mL/min flow rate, 6 µL injection volume, achieving a retention time of 5.19 min .
  • Statistical Analysis : Apply ANOVA to validate the interaction between variables and ensure robustness .

Q. Basic: How is X-ray crystallography utilized to characterize atazanavir’s molecular structure?

Methodological Answer:
High-resolution powder diffraction data (e.g., ICDD database entry 21-53847.98) provide precise bond distances and angles, enabling:

  • Structural Confirmation : Identification of stereochemical configuration (3S,8S,9S,12R) .
  • Target Binding Insights : Analysis of hydrogen-bonding networks and hydrophobic interactions for SARS-CoV-2 protease inhibition studies .

Q. Advanced: What computational approaches support repurposing atazanavir for viral targets like SARS-CoV-2?

Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) with deep learning models to predict binding affinity to viral proteases.

  • Key Findings : Atazanavir shows high inhibitory potential against SARS-CoV-2 main protease (Mpro) due to complementary steric and electronic interactions .
  • Validation : Cross-validate computational results with in vitro enzymatic assays and cryo-EM structural data .

Q. Advanced: How can conflicting clinical data on atazanavir’s cardiovascular effects be resolved?

Methodological Answer:
Address contradictions (e.g., reduced oxidative stress vs. elevated von Willebrand Factor [vWF]) through:

  • Multi-Omics Integration : Pair proteomic profiling (vWF levels) with transcriptomic data to identify pathways affected by atazanavir .
  • Longitudinal Studies : Monitor vascular function via flow-mediated dilation (FMD) and compare outcomes between atazanavir and non-protease inhibitor regimens .

Q. Basic: What pharmacokinetic considerations are critical for atazanavir in hepatic impairment?

Methodological Answer:

  • Dose Adjustment : Avoid ritonavir boosting in moderate-severe hepatic impairment (Child-Pugh B/C) due to 42% increased AUC .
  • Monitoring : Track bilirubin levels (UGT1A1 inhibition) and use population pharmacokinetic models to individualize dosing .

Q. Advanced: How can metabolomics elucidate atazanavir’s hepatotoxicity mechanisms?

Methodological Answer:

  • Global Metabolite Profiling : Use LC-MS/MS to identify lipid dysregulation (e.g., increased triglycerides) linked to mitochondrial toxicity .
  • Pathway Analysis : Map altered metabolites to oxidative stress (Nrf2 pathway) and bile acid homeostasis disruptions .

Q. Basic: What clinical trial designs evaluate atazanavir’s efficacy in HAART regimens?

Methodological Answer:

  • Non-Inferiority Trials : Compare virologic failure rates (e.g., 21% for atazanavir vs. 34% for comparator PIs) using stratified Cox models .
  • Endpoint Selection : Include composite endpoints (e.g., viral rebound, discontinuation) and adjust for baseline CD4+ counts .

Q. Advanced: How do gender differences impact atazanavir’s pharmacokinetics and efficacy?

Methodological Answer:

  • Stratified Analysis : In the ARIES trial, gender-specific differences in AUC and Cmin were assessed using mixed-effects models .
  • Hormonal Interactions : Investigate estrogen-mediated modulation of CYP3A4 activity via in vitro hepatocyte assays .

Q. Advanced: What role does AI play in identifying atazanavir’s off-target effects?

Methodological Answer:

  • Deep Learning Models : Platforms like DeepTox predict off-target binding to kinases or GPCRs using structural fingerprints .
  • Experimental Validation : High-throughput screening (HTS) confirms AI-predicted interactions, e.g., ER stress modulation in cancer cells .

Q. Basic: How is atazanavir’s stability assessed under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose atazanavir to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by UPLC-MS to quantify degradation products .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) under accelerated storage conditions .

Q. Advanced: What methodologies address perinatal pharmacokinetics of atazanavir?

Methodological Answer:

  • Population PK Modeling : Use NONMEM to estimate maternal-fetal transfer ratios and infant exposure via placental perfusion studies .
  • Ethical Frameworks : Adhere to FDA guidelines for pregnancy registries, excluding breastfeeding cohorts to avoid HIV transmission risk .

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-RTNMLALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332981-16-4
Record name Atazanavir S,S,S,R-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR S,S,S,R-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3S,8S,9S,12R)-Atazanavir
(3S,8S,9S,12R)-Atazanavir
(3S,8S,9S,12R)-Atazanavir
(3S,8S,9S,12R)-Atazanavir
(3S,8S,9S,12R)-Atazanavir
(3S,8S,9S,12R)-Atazanavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.